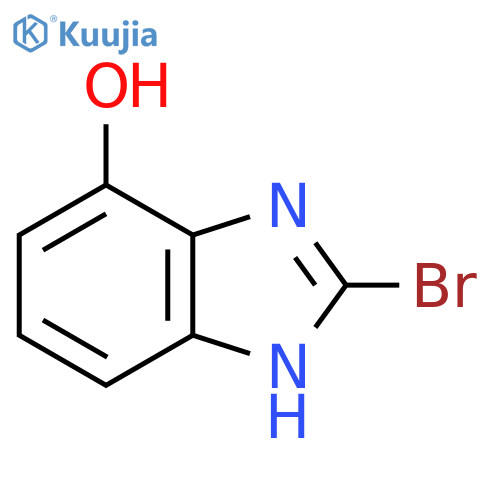

Cas no 1783644-77-8 (2-Bromo-7-hydroxy-1H-benzimidazole)

1783644-77-8 structure

商品名:2-Bromo-7-hydroxy-1H-benzimidazole

CAS番号:1783644-77-8

MF:C7H5BrN2O

メガワット:213.031400442123

CID:4826266

2-Bromo-7-hydroxy-1H-benzimidazole 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-7-hydroxy-1H-benzimidazole

-

- インチ: 1S/C7H5BrN2O/c8-7-9-4-2-1-3-5(11)6(4)10-7/h1-3,11H,(H,9,10)

- InChIKey: JJBLDGKMGHNVPY-UHFFFAOYSA-N

- ほほえんだ: BrC1=NC2C(=CC=CC=2N1)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 155

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 48.9

2-Bromo-7-hydroxy-1H-benzimidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A061000446-250mg |

2-Bromo-7-hydroxy-1H-benzimidazole |

1783644-77-8 | 98% | 250mg |

$785.46 | 2022-04-02 | |

| Alichem | A061000446-500mg |

2-Bromo-7-hydroxy-1H-benzimidazole |

1783644-77-8 | 98% | 500mg |

$1,186.41 | 2022-04-02 | |

| Alichem | A061000446-1g |

2-Bromo-7-hydroxy-1H-benzimidazole |

1783644-77-8 | 98% | 1g |

$1,921.90 | 2022-04-02 |

2-Bromo-7-hydroxy-1H-benzimidazole 関連文献

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

1783644-77-8 (2-Bromo-7-hydroxy-1H-benzimidazole) 関連製品

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量